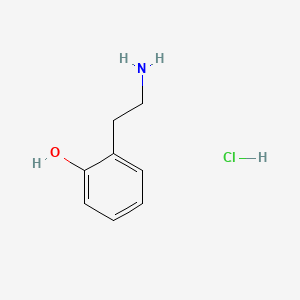

2-(2-Aminoethyl)phenol hydrochloride

Descripción general

Descripción

2-(2-Aminoethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethyl)phenol hydrochloride consists of an aromatic phenol ring with an aminoethyl group attached to it . The presence of both the phenol and aminoethyl groups contribute to its unique chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Aminoethyl)phenol hydrochloride are not detailed in the available resources, phenols, in general, are known to undergo electrophilic aromatic substitution reactions . Oxidation of phenols typically yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

2-(2-Aminoethyl)phenol hydrochloride is a solid at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 258.0±15.0 °C at 760 mmHg, and a flash point of 109.9±20.4 °C .Aplicaciones Científicas De Investigación

Saluretic and Diuretic Effects

2-(2-Aminoethyl)phenol hydrochloride and its analogues have been studied for their potential saluretic and diuretic effects. Research conducted in 1983 by Deana et al. found that certain fused-ring analogues of 2-(aminomethyl)phenol, such as 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride, displayed significant activity in this regard when tested in rats and dogs (Deana et al., 1983).

Synthesis of Isoxazole Derivatives

In the field of organic chemistry, 2-(2-Aminoethyl)phenol hydrochloride has been used in the synthesis of novel compounds. Sahu et al. (2009) conducted a study where substituted aryl-N-chalconyl aminophenols were synthesized and later treated with hydroxylamine hydrochloride, demonstrating the compound's utility in creating novel isoxazole derivatives with potential analgesic and antimicrobial activities (Sahu et al., 2009).

Antioxidant and Radical Scavenger Activity

The phenolic compounds like 2-(2-Aminoethyl)phenol hydrochloride have been studied for their antioxidant properties. Dinis, Maderia, and Almeida (1994) investigated the action of phenolic derivatives as inhibitors of lipid peroxidation and as peroxyl radical scavengers, suggesting a potential role in protecting against oxidative stress (Dinis et al., 1994).

Enzyme-Catalyzed Polymerization

2-(2-Aminoethyl)phenol hydrochloride has been utilized in enzyme-catalyzed polymerization processes. A study by Ghan et al. (2003) presented the polymerization of phenol, including 4-(2-aminoethyl) phenol hydrochloride, within layer-by-layer assembled microcapsules, indicating its role in bio-polymerization processes (Ghan et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMXXIIQYRYQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199375 | |

| Record name | Phenol, 2-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5136-97-0 | |

| Record name | o-Tyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

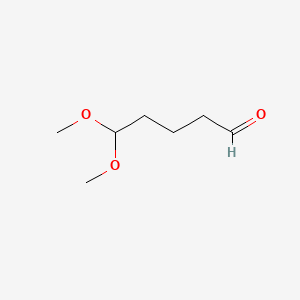

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

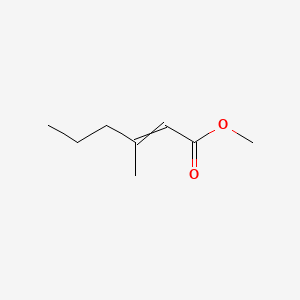

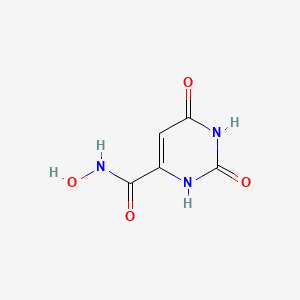

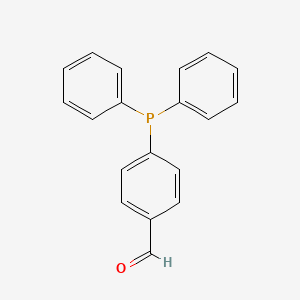

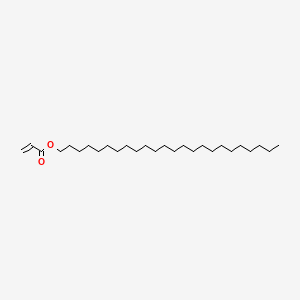

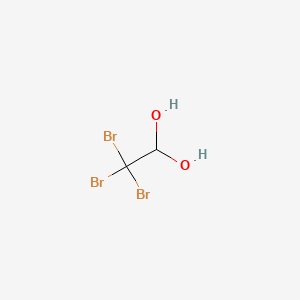

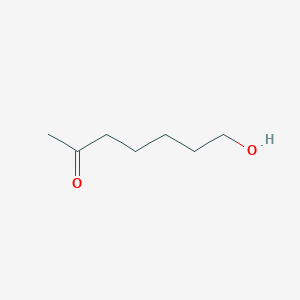

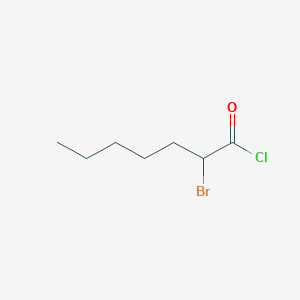

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)

![3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid](/img/structure/B3053087.png)